Celecoxib was first approved by the U.S. Food and Drug Administration in 1998 for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs), specifically categorized as selective cyclooxygenase-2 inhibitors. The compound is synthesized from its parent compound through specific isotopic labeling, which aids in research applications such as metabolic studies and drug interaction assessments.
The synthesis of Celecoxib-13C3 typically involves the incorporation of carbon-13 into the molecular structure of Celecoxib. The general synthetic route includes:
An example reaction pathway may involve the use of carbon-13 labeled reagents in a nucleophilic substitution or coupling reaction, followed by standard purification techniques to yield high-purity Celecoxib-13C3.
Celecoxib-13C3 can be characterized using various spectroscopic methods:
Celecoxib undergoes various chemical reactions that can be studied using its isotopically labeled form. Key reactions include:
The metabolic pathway can be traced using Celecoxib-13C3 to observe how it is processed in biological systems, allowing researchers to determine rates of metabolism and identify potential drug interactions.
Celecoxib selectively inhibits cyclooxygenase-2 enzymes while sparing cyclooxygenase-1, which protects gastric mucosa from damage typically associated with non-selective NSAIDs. This selectivity reduces gastrointestinal side effects commonly seen with traditional NSAIDs.
Celecoxib-13C3 is utilized extensively in research settings:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4